2-(4-Chlorophenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride
CAS No.: 1410792-91-4
Cat. No.: VC4961038
Molecular Formula: C15H9Cl2NO2S2
Molecular Weight: 370.26
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1410792-91-4 |
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Molecular Formula | C15H9Cl2NO2S2 |
Molecular Weight | 370.26 |
IUPAC Name | 2-(4-chlorophenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride |
Standard InChI | InChI=1S/C15H9Cl2NO2S2/c16-12-8-6-11(7-9-12)14-18-15(22(17,19)20)13(21-14)10-4-2-1-3-5-10/h1-9H |
Standard InChI Key | HVGGYEOWDFFIHH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=C(C=C3)Cl)S(=O)(=O)Cl |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure consists of a thiazole ring (a five-membered heterocycle with one sulfur and one nitrogen atom) substituted at positions 2, 4, and 5. Key features include:
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2-position: 4-Chlorophenyl group (C₆H₄Cl).
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4-position: Sulfonyl chloride (-SO₂Cl).
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5-position: Phenyl group (C₆H₅).
The presence of electron-withdrawing groups (chlorine, sulfonyl chloride) and aromatic systems creates a polarized electronic environment, enhancing reactivity toward nucleophiles.
Table 1: Key Structural and Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₁₅H₁₁ClN₂O₂S₂ |
Molecular Weight | 362.84 g/mol |
IUPAC Name | 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazole-4-sulfonyl chloride |
SMILES | ClC1=CC=C(C=C1)C2=C(SC(=N2)S(=O)(=O)Cl)C3=CC=CC=C3 |
Reactivity | Hydrolyzes in moisture; reacts with amines, alcohols |
Synthesis and Industrial Production
Synthetic Routes
While no direct synthesis protocols for this compound are publicly documented, analogous thiazole sulfonyl chlorides are typically synthesized via:
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Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones.
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Sulfonation: Introduction of the sulfonyl chloride group using chlorosulfonic acid.
Example Pathway (Inferred):
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Step 1: Reaction of 4-chlorophenylthiourea with phenylglyoxal to form the thiazole core.
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Step 2: Sulfonation with ClSO₃H in dichloromethane at 0–5°C.
Table 2: Representative Reaction Conditions
Parameter | Condition |
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Solvent | Dichloromethane |
Temperature | 0–5°C (sulfonation step) |
Catalyst | Triethylamine (for deprotonation) |
Yield (Analogous Cases) | 60–75% |
Industrial Scaling
Continuous flow reactors are employed for large-scale production, improving yield and reducing byproducts. Automated systems ensure consistency, with in-line analytics monitoring sulfonation efficiency.
Chemical Reactivity and Applications
Nucleophilic Substitution
The sulfonyl chloride group (-SO₂Cl) undergoes substitution with nucleophiles (e.g., amines, alcohols), forming sulfonamides or sulfonate esters. This reactivity is exploited in:
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Prodrug Design: Converting to bioactive sulfonamides.
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Polymer Chemistry: Crosslinking agents for functional materials.
Biological Activity
Though direct studies are scarce, related thiazole sulfonyl chlorides exhibit:
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Antiviral Activity: 50% inhibition of Tobacco Mosaic Virus (TMV) in analogs.
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Enzyme Inhibition: Covalent binding to protein kinases via sulfonyl chloride reactivity.
Table 3: Biological Activity of Analogous Compounds
Compound | Target Enzyme | IC₅₀ (µM) | Application |
---|---|---|---|
2-(4-Fluorophenyl)-5-phenyl analog | Carbonic Anhydrase | 0.12 | Anticancer research |
2-(4-Chlorophenyl)-4-methyl analog | Protein Kinase C | 0.45 | Signal transduction |
Mechanistic Insights
Covalent Modification
The sulfonyl chloride group reacts with nucleophilic residues (e.g., lysine, cysteine) in enzymes, forming stable sulfonate adducts. This irreversible inhibition is valuable for:
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Target Validation: Identifying critical enzymatic pathways.
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Therapeutic Development: Designing covalent inhibitors with prolonged activity.
Electronic Effects
The 4-chlorophenyl group enhances electrophilicity at the sulfonyl chloride, accelerating reactions with soft nucleophiles. Substituent effects on reactivity follow the order:
Cl > F > CH₃ > H (electron-withdrawing groups increase reaction rate).
Future Directions
Drug Discovery
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Covalent Inhibitors: Optimizing selectivity for kinases and phosphatases.
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Antimicrobial Agents: Leveraging thiazole’s biofilm disruption potential.
Material Science
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Conductive Polymers: Incorporating thiazole units for electron transport.
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